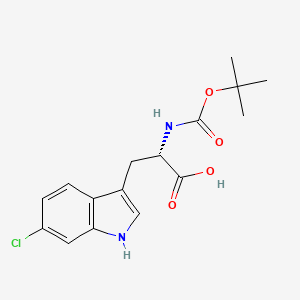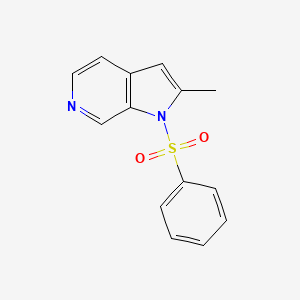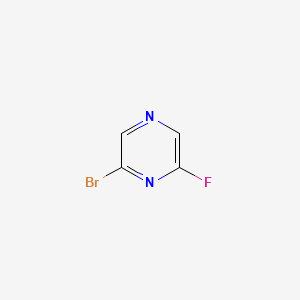
1,3-Dibromo-5-fluorobenzene-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dibromo-5-fluorobenzene-d3: is a deuterated derivative of 1,3-Dibromo-5-fluorobenzene. It is an aryl fluorinated building block used in various chemical syntheses. The compound has a molecular formula of C6D3Br2F and a molecular weight of 256.91 g/mol . Deuterium labeling is often employed in research to study reaction mechanisms and metabolic pathways due to its unique properties compared to hydrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Dibromo-5-fluorobenzene-d3 can be synthesized by deuteration of 1,3-Dibromo-5-fluorobenzene. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterated reagents or solvents under specific reaction conditions .
Industrial Production Methods: The industrial production of this compound typically involves large-scale deuteration processes. These processes are optimized for high yield and purity, often using specialized equipment and controlled environments to ensure the efficient exchange of hydrogen with deuterium .
Chemical Reactions Analysis
Types of Reactions: 1,3-Dibromo-5-fluorobenzene-d3 undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: It can participate in coupling reactions such as the Stille reaction, where it reacts with organotin compounds to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Stille Reaction: Organotin reagents and palladium catalysts are commonly used under inert atmosphere conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzene derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
1,3-Dibromo-5-fluorobenzene-d3 is widely used in scientific research due to its unique properties:
Chemistry: It serves as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Deuterated compounds like this compound are used in metabolic studies to trace the pathways and mechanisms of biochemical reactions.
Medicine: It is employed in the development of diagnostic tools and therapeutic agents, leveraging its stability and unique isotopic properties.
Industry: The compound is used in the production of advanced materials and specialty chemicals, where precise control over molecular structure is required
Mechanism of Action
The mechanism of action of 1,3-Dibromo-5-fluorobenzene-d3 involves its interaction with various molecular targets through its bromine and fluorine atoms. The deuterium atoms provide stability and can alter the compound’s metabolic profile, making it useful for studying reaction mechanisms and pathways. The specific molecular targets and pathways depend on the context of its application, such as in biochemical assays or synthetic reactions .
Comparison with Similar Compounds
1,3-Dibromo-5-fluorobenzene: The non-deuterated version of the compound, used in similar applications but without the benefits of deuterium labeling.
1-Bromo-3,5-difluorobenzene: A related compound with two fluorine atoms instead of one, used in different synthetic contexts.
3,5-Dibromoanisole: Another brominated aromatic compound used in organic synthesis
Uniqueness: 1,3-Dibromo-5-fluorobenzene-d3 is unique due to its deuterium labeling, which provides distinct advantages in research applications. Deuterium’s heavier mass compared to hydrogen can influence reaction kinetics and metabolic stability, making it a valuable tool in studying complex chemical and biological systems .
Properties
IUPAC Name |
1,3-dibromo-2,4,6-trideuterio-5-fluorobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F/c7-4-1-5(8)3-6(9)2-4/h1-3H/i1D,2D,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWYHZXKFSLNLN-CBYSEHNBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1Br)[2H])Br)[2H])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.91 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyrimidin-5-yl)propanoic acid](/img/structure/B597132.png)
![4,7-Dibromo-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B597133.png)
![1-isobutyl-7-methoxy-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B597134.png)


![N-(9R)-Cinchonan-9-yl-N'-[(2S)-2-pyrrolidinylmethyl]thiourea](/img/structure/B597141.png)


![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B597147.png)
